molecular formula C6H8BrN3O2 B1619762 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole CAS No. 6058-57-7

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole

Cat. No.: B1619762
CAS No.: 6058-57-7
M. Wt: 234.05 g/mol
InChI Key: HCKPAAMFYJPGMI-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromoethyl group at the first position, a methyl group at the second position, and a nitro group at the fifth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Nitro Group: Nitration of the imidazole ring can be achieved using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Bromination: The introduction of the bromoethyl group is usually carried out through a nucleophilic substitution reaction. This involves the reaction of the imidazole derivative with 2-bromoethanol or 2-bromoethylamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

    Nucleophilic Substitution: Derivatives with various functional groups replacing the bromoethyl group.

    Reduction: Amino derivatives of the imidazole compound.

    Oxidation: Carboxylic acid derivatives or other oxidized forms.

Scientific Research Applications

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole involves its interaction with biological molecules:

    Molecular Targets: The compound can target enzymes and proteins, forming covalent bonds with nucleophilic residues such as cysteine or serine.

    Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole can be compared with other imidazole derivatives:

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent. Both compounds share the nitroimidazole core but differ in their substituents.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties. The presence of different substituents can influence the compound’s pharmacokinetics and spectrum of activity.

    Ornidazole: Similar to metronidazole and tinidazole, used for its antimicrobial properties. The unique substituents in this compound may offer distinct biological activities and applications.

Properties

IUPAC Name

1-(2-bromoethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKPAAMFYJPGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209383
Record name Imidazole, 1-(2-bromoethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6058-57-7
Record name 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6058-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-(2-bromoethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-BROMOETHYL)-2-METHYL-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763GR21E37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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